molecular formula C9H4BrFINO B13435566 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile

2-Bromo-3-fluoro-4-iodobenzoylacetonitrile

Cat. No.: B13435566
M. Wt: 367.94 g/mol
InChI Key: AARNULBODOCCGB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a complex organic compound with the molecular formula C9H4BrFINO and a molecular weight of 367.94 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzoylacetonitrile precursor, followed by selective bromination, fluorination, and iodination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-iodobenzoylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzoylacetonitrile derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

2-Bromo-3-fluoro-4-iodobenzoylacetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows it to form strong bonds with various substrates, influencing their chemical and physical properties. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile stands out due to its unique combination of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H4BrFINO

Molecular Weight

367.94 g/mol

IUPAC Name

3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrFINO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2

InChI Key

AARNULBODOCCGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CC#N)Br)F)I

Origin of Product

United States

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